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2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester
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Description
2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C23H24O3 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.17254462 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester (CAS No. 1171921-44-0) is a complex organic compound characterized by its unique structural features, including an isopropoxy group and a naphthalene moiety. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is C23H24O3. Its structure can be described as follows:
Feature | Description |
---|---|
Core Structure | Benzoic acid derivative |
Functional Groups | Isopropoxy and naphthalen-2-yl-ethyl groups |
Molecular Weight | 364.44 g/mol |
CAS Number | 1171921-44-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Notably, it has been investigated for its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes. By inhibiting COX-2, the compound may reduce the production of pro-inflammatory mediators like prostaglandins.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. This is evidenced by its ability to inhibit COX enzymes, leading to a decrease in inflammatory markers in various biological assays. The compound's structure suggests a potential mechanism where it competes with arachidonic acid for binding to the active site of COX enzymes.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have shown that it can disrupt the c-Myc-Max protein-protein interactions, which are crucial for the transcriptional activation of genes involved in cell proliferation and survival. This disruption could potentially lead to reduced tumor growth in c-Myc-dependent cancers .
Case Studies and Research Findings
- Inhibition of COX Enzymes : A study demonstrated that compounds similar to this compound showed IC50 values below 50 µM in disrupting COX activity. The structure was confirmed to be critical for its inhibitory effects.
- c-Myc Inhibition : In a focused library screening, derivatives of related compounds were tested for their ability to inhibit c-Myc-Max/DNA complexes. The results indicated that certain modifications to the structure could enhance inhibitory potency, suggesting that 2-Isopropoxy derivatives may have similar or improved activities .
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with similar benzoic acid derivatives was conducted:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
2-Isopropoxybenzoic Acid | C11H14O3 | Lacks naphthalenyl group; different biological activity |
6-(2-Naphthalen-2-yl-ethyl)-benzoic Acid | C17H16O2 | Does not have isopropoxy group; reduced reactivity |
The dual substitution pattern in this compound enhances its chemical reactivity and biological activity compared to these similar compounds.
Properties
IUPAC Name |
methyl 2-(2-naphthalen-2-ylethyl)-6-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-16(2)26-21-10-6-9-19(22(21)23(24)25-3)14-12-17-11-13-18-7-4-5-8-20(18)15-17/h4-11,13,15-16H,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGBCHJXKDQHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1C(=O)OC)CCC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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